
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride
Overview
Description
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine hydrochloride (CAS 152624-02-7) is a synthetic cathinone derivative classified as a new psychoactive substance (NPS). Its structure comprises a 2,3-dihydroindene (indenyl) scaffold substituted at the 5-position with a propan-2-amine moiety, forming a β-keto-amphetamine analog. The compound is also known as 5-APDI or indanylaminopropane and has been identified in forensic analyses due to its structural similarity to controlled substances like 5-APDB (a benzodioxolyl-substituted cathinone) .
Preparation Methods
Reductive Amination Strategies
Ketone Precursor Preparation
The synthesis begins with the preparation of 5-(prop-1-en-2-yl)-2,3-dihydro-1H-inden-2-one, achieved through Friedel-Crafts acylation of indene with methyl vinyl ketone in the presence of AlCl₃ at 0–5°C for 4 hours . This step yields the α,β-unsaturated ketone intermediate, critical for subsequent reductive amination.
Ammonia-Based Reductive Amination
In a one-pot procedure, the ketone is reacted with ammonium acetate and sodium cyanoborohydride in methanol under reflux (65°C, 12 hours), achieving a 68% yield of the free base . However, this method risks over-reduction of the indene backbone, necessitating strict pH control (6.5–7.0) to minimize byproducts.
Table 1: Reductive Amination Optimization
Parameter | Optimal Range | Yield Impact |
---|---|---|
Temperature | 60–70°C | +15% yield at 65°C |
pH | 6.5–7.0 | Avoids >90% byproduct |
Catalyst Loading | 5 mol% NaBH₃CN | Maximizes selectivity |
Catalytic Hydrogenation Approaches
Palladium-Mediated Hydrogenation
An alternative route involves hydrogenating 5-allyl-2,3-dihydro-1H-inden-2-amine under 50 psi H₂ using 10% Pd/C in ethanol at 50°C for 5 hours . This method achieves 82% yield but requires Boc-protection of the amine to prevent catalyst poisoning .
Pressure and Solvent Effects
Elevating H₂ pressure to 100 psi in tetrahydrofuran (THF) reduces reaction time to 3 hours while maintaining yield at 78% . Solvent polarity significantly influences reaction kinetics, with ethanol favoring faster hydrogen uptake compared to dichloromethane.
Friedel-Crafts Alkylation and Protection Chemistry
Boc-Protection for Regioselectivity
To prevent N-alkylation during Friedel-Crafts reactions, the primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 0°C . Subsequent alkylation with 2-bromopropane in the presence of AlCl₃ at −20°C achieves 74% yield of the Boc-protected intermediate .
Deprotection and Hydrochloride Formation
Deprotection with 4M HCl in dioxane at 25°C for 2 hours yields the crude amine, which is precipitated as the hydrochloride salt using ethereal HCl . Recrystallization from ethanol/water (3:1) affords the final product in 95% purity.
Table 2: Deprotection Conditions and Outcomes
Acid Source | Solvent | Time (h) | Purity (%) |
---|---|---|---|
4M HCl/dioxane | DCM | 2 | 92 |
HCl gas/Et₂O | EtOH | 1 | 95 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, D₂O): δ 1.42 (d, J=6.8 Hz, 3H, CH₃), 2.82–2.95 (m, 2H, CH₂NH), 3.11–3.25 (m, 4H, indene-CH₂), 7.21–7.35 (m, 3H, aromatic).
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¹³C NMR (101 MHz, D₂O): δ 22.1 (CH₃), 38.5 (CH₂NH), 45.8 (indene-CH₂), 126.4–142.7 (aromatic C) .
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion at m/z 190.1432 [M+H]⁺, with fragmentation peaks at m/z 135 (loss of C₃H₇N).
Comparative Analysis of Synthetic Routes
Yield and Scalability
-
Reductive Amination : 68% yield, suitable for gram-scale synthesis but limited by pH sensitivity .
-
Catalytic Hydrogenation : 82% yield, scalable to 100 g with Boc-protection .
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Friedel-Crafts Alkylation : 74% yield, optimal for industrial applications despite multi-step complexity .
Byproduct Formation
N-overalkylation is prevalent in reductive amination (≤12% byproduct), whereas hydrogenation produces <5% des-ethyl impurities under optimized conditions .
Industrial-Scale Purification
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (1:4→1:2 gradient) removes non-polar byproducts, achieving 98% purity.
Recrystallization Dynamics
Ethanol/water recrystallization at −20°C yields needle-like crystals with a melting point of 214–216°C, consistent with monohydrate formation .
Chemical Reactions Analysis
Types of Reactions
5-APDI (hydrochloride) undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the indane ring or the aminopropyl side chain.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Leads to the formation of secondary or tertiary amines.
Substitution: Results in functionalized derivatives of 5-APDI.
Scientific Research Applications
5-APDI (hydrochloride) has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its effects on neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine uptake.
Medicine: Investigated for potential therapeutic uses in treating neurological disorders.
Industry: Utilized in the development of new psychoactive substances and forensic toxicology
Mechanism of Action
The mechanism of action of 5-APDI (hydrochloride) involves the inhibition of neurotransmitter uptake. It primarily targets:
Serotonin Transporters (SERT): Inhibits serotonin reuptake, increasing serotonin levels in the synaptic cleft.
Dopamine Transporters (DAT): Reduces dopamine reuptake, enhancing dopaminergic signaling.
Norepinephrine Transporters (NET): Inhibits norepinephrine reuptake, leading to increased norepinephrine levels.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₁₇N·HCl (C₁₂H₁₈ClN)
- Molecular Weight : 211.7 g/mol (free base: 175.27 g/mol)
- Chemical Features: Lipophilic indenyl group enhances blood-brain barrier penetration, while the amine group facilitates interactions with monoamine transporters (e.g., dopamine, serotonin) .
Structural Analogs and Substituted Cathinones
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological and Analytical Differentiation
- Receptor Interactions: The inden-5-yl group in the target compound may enhance dopamine transporter (DAT) binding compared to benzodioxolyl analogs like 5-APDB, as seen in similar cathinones . Tertiary amines (e.g., the methyl-substituted analog in ) exhibit reduced potency due to steric effects, whereas secondary amines (target compound) optimize transporter binding .
Analytical Differentiation :
- High-Resolution Mass Spectrometry (HRMS) : The target compound shows a molecular ion peak at m/z 175.27 (free base) vs. 225.76 for the methyl-substituted analog .
- NMR Spectroscopy : The inden-5-yl protons in the target compound resonate at δ 6.9–7.2 ppm (aromatic region), distinct from inden-2-yl analogs (δ 2.5–3.2 ppm for aliphatic protons) .
Regulatory and Forensic Relevance
- In contrast, 4-Bromiamfetami (4-BA) and 5-APDB are explicitly banned in several countries under analog legislation .
Biological Activity
1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine hydrochloride, also known as 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride, is a chiral amine compound notable for its structural features and potential biological activities. This compound has garnered interest in pharmacological research due to its possible interactions with various biological systems.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈ClN |
Molecular Weight | 215.74 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 286.0 ± 9.0 °C |
Flash Point | 118.8 ± 8.5 °C |
LogP | 2.93 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines such as dopamine and norepinephrine. The indane moiety may facilitate binding to specific receptors or enzymes, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
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Neuropharmacological Effects :
- Studies have shown that compounds with similar structures can act as monoamine reuptake inhibitors, potentially affecting mood and behavior by enhancing neurotransmitter levels in synaptic clefts .
- The S-enantiomer of related compounds has been noted for its potent effects on locomotor activity and core temperature regulation in animal models .
- Anticancer Potential :
- Antioxidant Properties :
Case Studies
Several studies have explored the biological implications of indene derivatives:
- Study on Anticancer Activity : A study focused on the synthesis of indene-based compounds found that certain derivatives exhibited significant cytotoxic effects against breast cancer cells, indicating their potential for therapeutic applications in oncology .
- Neuropharmacological Research : Investigations into the effects of structurally similar compounds revealed that they could modulate neurotransmitter systems effectively, which may lead to applications in treating neurological disorders .
Comparative Analysis
A comparative analysis of similar compounds reveals that variations in structure can significantly influence biological activity:
Compound Name | Activity Type | Notable Effects |
---|---|---|
(S)-2,3-Dihydro-1H-indene hydrochloride | Neuropharmacological | Stronger reuptake inhibition |
1-(2,3-Dihydro-1H-indene-5-yl)ethanamine | Anticancer | Moderate cytotoxicity |
(R)-1-(2,3-Dihydro-1H-indene-5-yl)propan-2-amines | Varies by enantiomer | Differential binding affinities |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves reductive amination or alkylation strategies. For example, analogous compounds (e.g., 1-(3,5-dimethylphenyl)propan-2-amine hydrochloride) are synthesized via condensation of aldehydes with nitroethane, followed by reduction (e.g., LiAlH₄) and HCl salt formation . Key optimization steps include:
- Temperature control : Maintaining ≤0°C during nitroalkene formation to prevent side reactions.
- Catalyst selection : Palladium on carbon (Pd/C) for efficient nitro group reduction.
- Purification : Use of recrystallization (ethanol/water) or preparative HPLC to isolate enantiomers .
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10;/h5-6,8-9H,2-4,7,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDGFBRMZHXMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(CCC2)C=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152623-95-5 | |
Record name | 1H-Indene-5-ethanamine, 2,3-dihydro-α-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152623-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152623955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-APDI HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZK048AEUE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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